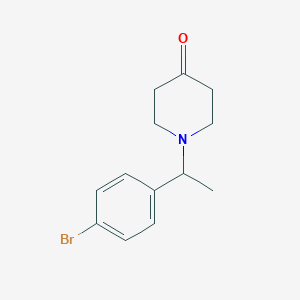
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Overview
Description
“1-(1-(4-Bromophenyl)ethyl)piperidin-4-one”, also known as Brorphine, is a synthetic opioid . It is a N-benzylpiperidinyl derivative of benzimidazol-2-one and is most likely to appear on the streets in the form of a racemate . It is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group .
Molecular Structure Analysis
Brorphine has a complex molecular structure. Its IUPAC name is 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The molecular formula is C20H22BrN3O and the molecular weight is 400.3122 g/mol .Physical And Chemical Properties Analysis
Brorphine is trafficked as its hydrochloride salt, which would be water-soluble . The freebase form of Brorphine has been described as a white or off-white solid .Scientific Research Applications
Chiral Separation and Simulation Studies :
- The compound has been used in the study of enantiomeric resolution, particularly in the context of chiral separation techniques. For example, a study by Ali et al. (2016) on enantiomeric resolution of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights the significance of chiral separation in pharmaceutical analysis, where hydrogen bonding and π–π interactions are crucial for chiral resolution (Ali et al., 2016).
Anticancer Potential :
- Piperidine-4-one derivatives have been evaluated for their potential as anticancer agents. For example, Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and assessed their anticancer properties, suggesting the potential of such compounds in cancer therapy (Rehman et al., 2018).
Molecular Structure Studies :
- The molecular structure of similar piperidine derivatives has been analyzed to understand their chemical and physical properties. Khan et al. (2013) reported on the crystal and molecular structure of a related compound, providing insights into molecular interactions and stability (Khan et al., 2013).
NPS Detection in Oral Fluid :
- A study by Florou et al. (2022) utilized a compound structurally similar to 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one for the detection of novel psychoactive substances (NPS) in oral fluid, highlighting its application in forensic science (Florou et al., 2022).
DNA Binding Studies :
- Piperidine derivatives have been studied for their ability to interact with DNA. Mohanraj et al. (2018) investigated the DNA binding capabilities of N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones, which is crucial for understanding their biological activity (Mohanraj & Ponnuswamy, 2018).
Antibacterial Activity :
- The antibacterial potential of piperidine derivatives has been explored in several studies. Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and assessed their effectiveness against various bacterial strains (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .
Mode of Action
Brorphine acts as a full agonist at the MOR, meaning it binds to the receptor and activates it . Its potency is greater than morphine but less than fentanyl . The activation of the MOR by Brorphine is expected to produce typical opioid effects such as analgesia (pain relief), respiratory depression, and sedation .
Biochemical Pathways
Upon activation of the MOR, Brorphine triggers a series of biochemical events leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release
Pharmacokinetics
It is reported to be used by oral, inhalation, and intravenous routes of administration
Result of Action
The activation of the MOR by Brorphine leads to a range of effects at the molecular and cellular level. These include analgesia, sedation, and respiratory depression . In addition, Brorphine may produce dependence similar to other opioid substances .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines . Furthermore, the illicit drug market continuously evolves in an attempt to escape international legislation, which can influence the availability and use of substances like Brorphine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFYJICSLNXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



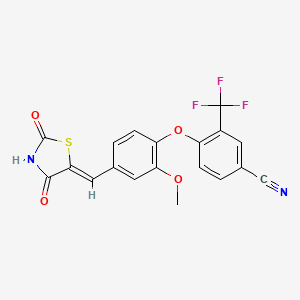

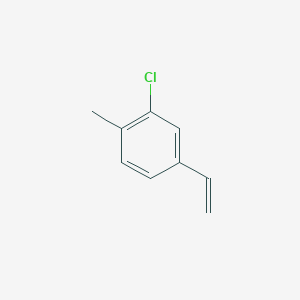
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)
![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)
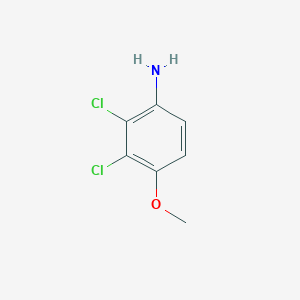
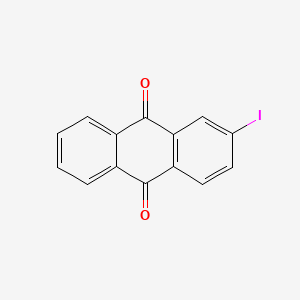
![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)
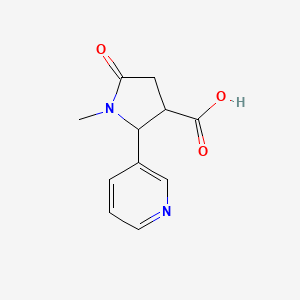
![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)
![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)

